molecular formula C19H25N3O4S B4650687 ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate

ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate

Cat. No. B4650687
M. Wt: 391.5 g/mol
InChI Key: CPPXIDBTLPWUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate, also known as EICA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. EICA has been studied for its ability to inhibit the activity of a specific enzyme, which is involved in the development of certain diseases.

Mechanism of Action

Ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate inhibits the activity of an enzyme called N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. This modification is necessary for the proper function of certain proteins, including those involved in the development of cancer and other diseases. By inhibiting NMT, ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can prevent the proper function of these proteins, leading to the inhibition of disease development.
Biochemical and Physiological Effects:
ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the prevention of oxidative damage. ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has also been shown to have low toxicity, making it a potential candidate for further study as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is the low yield of the synthesis method, which can make it difficult to produce large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other therapeutic agents, and the study of its effects on other diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate and its potential as a therapeutic agent.
Conclusion:
In conclusion, ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. The synthesis method of ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate involves several steps, and the overall yield is approximately 50%. ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has been studied for its potential use in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of NMT, and it has been shown to have several biochemical and physiological effects. While there are advantages and limitations to using ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate in lab experiments, there are several future directions for research that could further elucidate its potential as a therapeutic agent.

Scientific Research Applications

Ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has been studied for its potential use as a therapeutic agent in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can inhibit the activity of a specific enzyme, which is involved in the development of these diseases. ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has also been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic potential.

properties

IUPAC Name

ethyl 2-[3-oxo-1-[(4-propan-2-ylbenzoyl)carbamothioyl]piperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-4-26-16(23)11-15-18(25)20-9-10-22(15)19(27)21-17(24)14-7-5-13(6-8-14)12(2)3/h5-8,12,15H,4,9-11H2,1-3H3,(H,20,25)(H,21,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPXIDBTLPWUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [3-oxo-1-({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)piperazin-2-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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